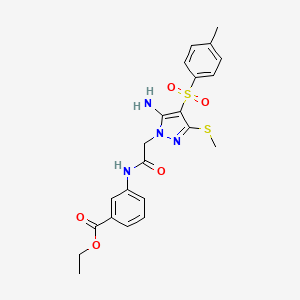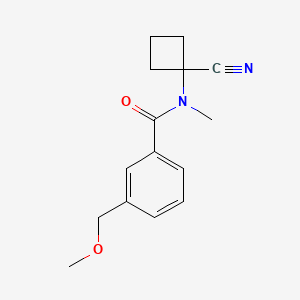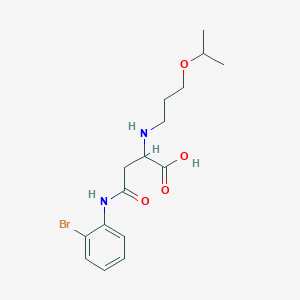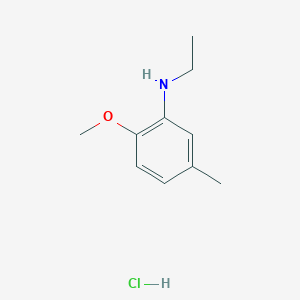
1-苯基-N-(1-(5,6,7,8-四氢环辛诺林-3-基)哌啶-4-基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C23H28N4O and its molecular weight is 376.504. The purity is usually 95%.
BenchChem offers high-quality 1-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide:
Neuroinflammation and Neurodegenerative Diseases
This compound has shown potential in targeting neuroinflammation, which is a key factor in the progression of neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis. By inhibiting the activation of microglia and the production of proinflammatory cytokines like IL-1β, it could help mitigate neuronal damage and slow disease progression .
Cancer Therapy
Research indicates that this compound may have anticancer properties. It can potentially inhibit the proliferation of cancer cells and induce apoptosis. Its mechanism might involve the modulation of signaling pathways that are crucial for cancer cell survival and growth, making it a promising candidate for further investigation in cancer therapy .
Antiviral Activity
The compound has been studied for its antiviral properties. It may inhibit the replication of certain viruses by interfering with viral entry or replication processes. This makes it a potential candidate for the development of new antiviral drugs, especially in the context of emerging viral infections .
Anti-inflammatory Applications
Beyond neuroinflammation, this compound could be useful in treating other inflammatory conditions. Its ability to inhibit key inflammatory mediators suggests it could be effective in diseases characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
Antioxidant Properties
The compound may also exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative stress. This is particularly relevant in conditions where oxidative damage is a contributing factor, such as cardiovascular diseases and certain types of cancer .
Antimicrobial Activity
Preliminary studies suggest that this compound might possess antimicrobial properties, making it effective against a range of bacterial and fungal pathogens. This could lead to the development of new antimicrobial agents, which are urgently needed due to rising antibiotic resistance .
Pain Management
There is potential for this compound to be used in pain management. By modulating pain pathways and reducing inflammation, it could serve as an alternative to traditional painkillers, potentially with fewer side effects .
Psychiatric Disorders
The compound might also have applications in the treatment of psychiatric disorders. Its effects on neurotransmitter systems could make it useful in managing conditions such as depression, anxiety, and schizophrenia .
属性
IUPAC Name |
1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c28-22(23(12-13-23)18-7-2-1-3-8-18)24-19-10-14-27(15-11-19)21-16-17-6-4-5-9-20(17)25-26-21/h1-3,7-8,16,19H,4-6,9-15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGVNZMUUIBWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B2439437.png)
![2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2439438.png)
![6-bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B2439440.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2439443.png)

![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2439447.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2439449.png)